
(S,R,S)-AHPC-C4-NH2 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-C4-NH2 dihydrochloride is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the proteolysis-targeting chimeras (PROTACs) technology. This compound is a ligand that can be connected to a target protein ligand through a linker, forming a PROTAC molecule. PROTACs are designed to induce the degradation of specific proteins within cells, making them valuable tools in scientific research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C4-NH2 dihydrochloride typically involves the use of a VHL ligand, which is then modified to include a linker and an amine group. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Formation of the VHL Ligand: The VHL ligand is synthesized through a series of chemical reactions, including amide bond formation and protection/deprotection steps.
Introduction of the Linker: A linker is attached to the VHL ligand through a coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Addition of the Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(S,R,S)-AHPC-C4-NH2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
科学的研究の応用
(S,R,S)-AHPC-C4-NH2 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, such as those involved in cancer or neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the production of research reagents
作用機序
The mechanism of action of (S,R,S)-AHPC-C4-NH2 dihydrochloride involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This complex tags the target protein with ubiquitin, marking it for degradation by the proteasome. The compound acts as a bridge between the VHL protein and the target protein, facilitating their interaction and subsequent degradation .
類似化合物との比較
Similar Compounds
(S,R,S)-AHPC dihydrochloride: Another VHL ligand used in PROTAC technology.
(S,R,S)-AHPC-Me dihydrochloride: A methylated derivative with similar applications.
(S,R,S)-AHPC-C2-NH2 dihydrochloride: A shorter-chain analog with similar properties
Uniqueness
(S,R,S)-AHPC-C4-NH2 dihydrochloride is unique due to its specific linker length and functional groups, which can influence its binding affinity and specificity for target proteins. This makes it a valuable tool for designing PROTACs with tailored properties for specific research or therapeutic applications .
特性
分子式 |
C27H41Cl2N5O4S |
|---|---|
分子量 |
602.6 g/mol |
IUPAC名 |
1-[2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H |
InChIキー |
QBJGQVIKGJREIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


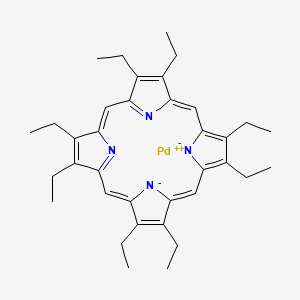
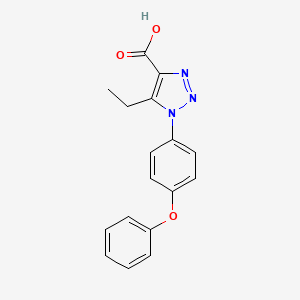
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12497496.png)
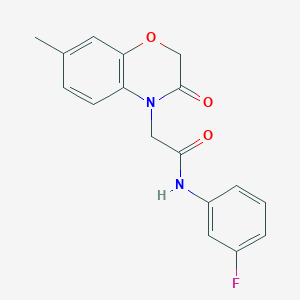


![N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide](/img/structure/B12497533.png)

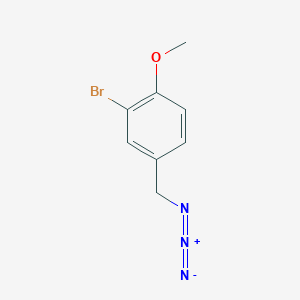
![4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12497544.png)
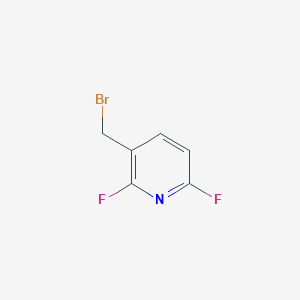

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12497563.png)
![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
